molecular formula C9H10N2S B1266744 1h-Benzimidazole-2-ethanethiol CAS No. 2242-96-8

1h-Benzimidazole-2-ethanethiol

Cat. No. B1266744
CAS RN: 2242-96-8
M. Wt: 178.26 g/mol
InChI Key: RYZIBEDYAPAIOX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including 1H-Benzimidazole-2-ethanethiol, often involves reactions starting from o-phenylenediamine and other precursors. A study by L. Qian describes the synthesis of 1,2-bis(2-benzimidazolyl)ethane from o-phenylenediamine and butane diacid under microwave irradiation, yielding about 50% under optimized conditions (Qian, 2009). This process highlights the significance of benzimidazole as a core structure in synthesizing related compounds.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been extensively studied. A. Tavman and C. Sayil determined the crystal structure of a related compound, showcasing its triclinic system and revealing the flatness of the molecule due to anti conformations of –CH2– groups (Tavman & Sayil, 2013). This structural characterization is crucial for understanding the physical and chemical behavior of these compounds.

Chemical Reactions and Properties

Benzimidazole derivatives participate in various chemical reactions, leading to a wide range of properties. For example, the selective synthesis of 2-substituted and 1,2-disubstituted benzimidazoles catalyzed by a manganese(I) complex highlights the reactivity of these compounds and their potential for functionalization (Das, Mondal, & Srimani, 2018).

Scientific Research Applications

Spectral Characterization and Crystal Structure

1h-Benzimidazole-2-ethanethiol is used in the study of crystal structures and spectral characterization. For instance, a study by Tavman & Sayil (2013) detailed the crystal structure of a compound derived from benzimidazole, characterized using X-ray diffraction, mass, FT-IR, and NMR spectroscopy techniques, highlighting its potential in structural analysis and materials science (Tavman & Sayil, 2013).

Anticancer Potential

The scaffold of benzimidazole, including derivatives like 1h-Benzimidazole-2-ethanethiol, has been utilized in the synthesis of compounds with potential anticancer properties. Rashid et al. (2014) conducted a study where certain synthesized compounds showed promising activity against various human cancer cell lines, indicating its significance in the development of new anticancer agents (Rashid et al., 2014).

Synthesis of Benzimidazole Derivatives

The compound is instrumental in the synthesis of various benzimidazole derivatives. Taj et al. (2020) reported the synthesis of benzimidazole derivatives using a one-pot green protocol, which were then tested for antioxidant and inhibitory activities. These derivatives have applications in pharmacology and biochemistry (Taj et al., 2020).

Polymers and Material Science

In material science, benzimidazole derivatives like 1h-Benzimidazole-2-ethanethiol are used in the modification of polymers. Persson, Josefsson, & Jannasch (2006) described how benzimidazole units were grafted onto polysulfone backbones, indicating its utility in creating functional materials for various industrial applications (Persson, Josefsson, & Jannasch, 2006).

Development of Novel Drug Designs

Benzimidazole-based compounds, such as 1h-Benzimidazole-2-ethanethiol, play a crucial role in the design and development of novel drugs. Nikpassand & Pirdelzendeh (2016) synthesized a series of benzimidazoles for potential pharmaceutical applications, showcasing the versatility of this compound in drug discovery (Nikpassand & Pirdelzendeh, 2016).

Crystal Engineering

Benzimidazole derivatives are also applied in crystal engineering. Matthews et al. (2003) reported on the crystal structures of salts of diprotonated benzimidazole, demonstrating its usefulness as a synthon in the field of crystallography (Matthews et al., 2003).

Antimicrobial Agents

These compounds have been explored for their antimicrobial properties. Alasmary et al. (2015) synthesized benzimidazole derivatives that showed significant antibacterial and antifungal activities, indicating their potential in developing new antimicrobial drugs (Alasmary et al., 2015).

Safety And Hazards

The safety data sheet for 1H-Benzimidazole-2-ethanethiol indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

Future Directions

Benzimidazoles, including 1H-Benzimidazole-2-ethanethiol, are structurally similar to purines and can evidently take the place of nucleotides, i.e., the adenine base of the DNA . This feature has been substantially utilized in drug synthesis and medicinal chemistry, showing a huge variety of organic and scientific applications . Researchers are focusing on the catalytic activity of ZnO in the synthesis of heterocyclic structures with the goal of stimulating further progress in this field .

properties

IUPAC Name

2-(1H-benzimidazol-2-yl)ethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c12-6-5-9-10-7-3-1-2-4-8(7)11-9/h1-4,12H,5-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYZIBEDYAPAIOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10289622
Record name 1h-benzimidazole-2-ethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10289622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1h-Benzimidazole-2-ethanethiol

CAS RN

2242-96-8
Record name 2-Benzimidazoleethanethiol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62412
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1h-benzimidazole-2-ethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10289622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MA Torlopov, IS Martakov, VI Mikhaylov… - Carbohydrate …, 2023 - Elsevier
SH-containing polymers and nanoparticles are a significant direction in the creation of novel materials. The aim of this work is the synthesis of cellulose nanocrystals (CNC) with a …
Number of citations: 0 www.sciencedirect.com
L Marty-Tommasi - 1995 - ccdz.cerist.dz
… trois des quatre ligands conduisent a quatre complexes de stçchiométrique 2l/fe alors que le ligand 1h-benzimidazole-2-ethanethiol donne des complexes de stoechiometrie 3l/2fe: feii2…
Number of citations: 0 www.ccdz.cerist.dz
L Marty-Tommasi - 1995 - theses.fr
… Trois des quatre ligands conduisent a quatre complexes de stoechiometrie 2l/fe alors que le ligand 1h-benzimidazole-2-ethanethiol donne des complexes de stoechiometrie 3l/2fe: fe#i#…
Number of citations: 3 www.theses.fr

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